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molecular formula C4H3IN2O B040729 5-Iodo-2,3-dihydropyridazin-3-one CAS No. 825633-94-1

5-Iodo-2,3-dihydropyridazin-3-one

Cat. No. B040729
M. Wt: 221.98 g/mol
InChI Key: UZWMMCWOUBWROK-UHFFFAOYSA-N
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Patent
US08278316B2

Procedure details

A mixture of K2CO3 (65.4 mg, 0.47 mmol), (4-chlorophenyl)methanethiol (250 mg, 1.58 mmol), and 5-iodopyridazin-3(2H)-one (35 mg, 0.16 mmol) was stirred at 100° C. for 18 hours. After removal of the precipitate by filtration and concentration of the filtrate, the crude product was purified by prep-HPLC (C18 column/H2O:MeOH:TFA 90:10:0.1 to 10:90:0.1 gradient) to yield 5-(4-chlorobenzylthio)pyridazin-3(2H)-one 9A (21 mg, 51.6% yield). 1H NMR (400 MHz, Chloroform-D) δ ppm 11.08 (1H, br. s.), 7.57 (1H, d, J=2.01 Hz), 7.33 (4H, s), 6.57 (1H, d, J=2.01 Hz), 4.12 (2H, s).
Name
Quantity
65.4 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][SH:15])=[CH:10][CH:9]=1.I[C:17]1[CH:22]=[N:21][NH:20][C:19](=[O:23])[CH:18]=1>>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][S:15][C:17]2[CH:22]=[N:21][NH:20][C:19](=[O:23])[CH:18]=2)=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
65.4 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)CS
Name
Quantity
35 mg
Type
reactant
Smiles
IC1=CC(NN=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration and concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
the crude product was purified by prep-HPLC (C18 column/H2O:MeOH:TFA 90:10:0.1 to 10:90:0.1 gradient)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(CSC2=CC(NN=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 51.6%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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